molecular formula C22H16BrN3O B11595752 9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11595752
M. Wt: 418.3 g/mol
InChI Key: VWZWFSKDOKEKNO-UHFFFAOYSA-N
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Description

9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound belonging to the class of indoloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may yield indole derivatives .

Scientific Research Applications

9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA, stabilizing its structure and potentially inhibiting the replication of cancer cells. The compound may also interact with specific proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methoxyquinoxaline: Known for its pharmacological activities.

    9-Fluoro-6-[(2-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

9-BROMO-6-[(2-METHOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

IUPAC Name

9-bromo-6-[(2-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H16BrN3O/c1-27-20-9-5-2-6-14(20)13-26-19-11-10-15(23)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-12H,13H2,1H3

InChI Key

VWZWFSKDOKEKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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